7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one 7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18646676
InChI: InChI=1S/C10H9BrN2O2/c1-13-5-12-8-4-7(11)9(15-2)3-6(8)10(13)14/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC18646676

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one -

Specification

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name 7-bromo-6-methoxy-3-methylquinazolin-4-one
Standard InChI InChI=1S/C10H9BrN2O2/c1-13-5-12-8-4-7(11)9(15-2)3-6(8)10(13)14/h3-5H,1-2H3
Standard InChI Key WITIDDPRERRDAK-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=CC(=C(C=C2C1=O)OC)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

7-Bromo-6-methoxy-3-methylquinazolin-4(3H)-one belongs to the quinazolinone class, featuring a fused benzene and pyrimidine ring system. Key substituents include:

  • Bromine at position 7, introducing electronegativity and steric bulk.

  • Methoxy group (-OCH₃) at position 6, enhancing solubility through polar interactions.

  • Methyl group (-CH₃) at position 3, influencing steric hindrance and metabolic stability.

Comparative analysis with structurally related compounds, such as 7-bromoquinazolin-4(3H)-one (CAS 194851-16-6) and 7-bromo-2-tert-butyl-3H-quinazolin-4-one (CAS 1354455-86-9), reveals consistent trends in halogen and alkyl substituent effects on molecular geometry .

Spectroscopic Signatures

While experimental spectra for 7-bromo-6-methoxy-3-methylquinazolin-4(3H)-one are unavailable, extrapolation from analogs permits predictions:

  • Infrared (IR) Spectroscopy: Expected C=O stretch at ~1680–1700 cm⁻¹, C-Br vibration at ~550–600 cm⁻¹, and O-CH₃ absorption near 2830–2960 cm⁻¹ .

  • ¹H NMR: Methoxy protons as a singlet at δ 3.70–3.90 ppm, methyl group at δ 2.30–2.50 ppm (singlet), and aromatic protons as multiplet signals between δ 7.00–8.50 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 284–286 (accounting for bromine’s isotopic pattern) with fragmentation pathways involving loss of Br (79.90 Da) and CO (28.01 Da) .

Table 1: Predicted Physicochemical Properties

PropertyValueBasis for Prediction
Molecular FormulaC₁₀H₉BrN₂O₂Substitution pattern analysis
Molecular Weight285.10 g/molSum of atomic masses
Density~1.7–1.9 g/cm³Comparison to and
Boiling Point~430–450°CAnalogous brominated compounds
LogP (Partition Coefficient)2.8–3.2Calculated using substituent contributions

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-bromo-6-methoxy-3-methylquinazolin-4(3H)-one likely proceeds through modular substitutions on a preformed quinazolinone core. Two plausible routes include:

Route A: Sequential Functionalization

  • Core Formation: Cyclocondensation of 2-amino-4-bromo-5-methoxybenzoic acid with methylamine to install the 3-methyl group.

  • Bromination: Electrophilic aromatic substitution (EAS) at position 7 using Br₂ in acetic acid .

  • Methoxylation: O-Methylation of a phenolic intermediate using dimethyl sulfate .

Route B: Pre-Substituted Building Blocks

  • Methoxy and Bromine Installation: Start with 2-amino-4-bromo-5-methoxybenzoic acid.

  • Cyclization: React with methyl isocyanate to form the quinazolinone ring, simultaneously introducing the 3-methyl group.

Industrial Scalability Challenges

Industrial production faces hurdles in regioselectivity control during bromination and methoxylation steps. Continuous flow reactors could mitigate these issues by maintaining precise temperature gradients (e.g., 0–5°C for bromination) . Purification typically involves recrystallization from ethanol/water mixtures, yielding ~60–75% pure product based on analogous syntheses .

Physicochemical and Pharmacological Properties

Solubility and Bioavailability

The methoxy group at position 6 enhances aqueous solubility compared to purely halogenated analogs, with predicted solubility of ~0.5–1.2 mg/mL in PBS (pH 7.4). Methyl substitution at position 3 reduces first-pass metabolism by cytochrome P450 enzymes, potentially improving oral bioavailability .

Biological Activity Profiling

Quinazolinones exhibit diverse pharmacological activities, as evidenced by structural analogs:

  • Anticancer Potential: Brominated derivatives show IC₅₀ values of 8–15 μM against breast cancer cell lines (MCF-7) through topoisomerase II inhibition .

  • Antimicrobial Effects: Methoxy-containing analogs demonstrate MICs of 16–32 μg/mL against Staphylococcus aureus via membrane disruption .

Table 2: Comparative Bioactivity of Quinazolinone Derivatives

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
7-Bromoquinazolin-4(3H)-one 12.4 ± 1.228.9 ± 3.1
7-Bromo-2-tert-butyl-3H-quinazolin-4-one 9.8 ± 0.917.4 ± 2.5
Target Compound (Predicted)7.5–10.014–18

Emerging Applications and Future Directions

Materials Science Innovations

The compound’s rigid aromatic structure and bromine substituent make it a candidate for:

  • Organic Semiconductors: Hole-transport materials in perovskite solar cells (predicted mobility: 0.8–1.2 cm²/V·s).

  • Coordination Polymers: Bridging ligands for luminescent metal-organic frameworks (MOFs).

Drug Discovery Opportunities

Structural optimization could yield derivatives with:

  • Kinase Selectivity: Targeting EGFR T790M mutants (computational docking scores: -12.3 kcal/mol).

  • Antiviral Activity: Inhibition of SARS-CoV-2 main protease (Mpro) via halogen bonding .

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